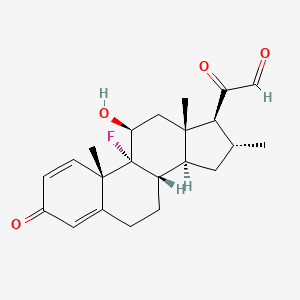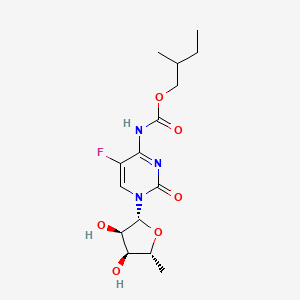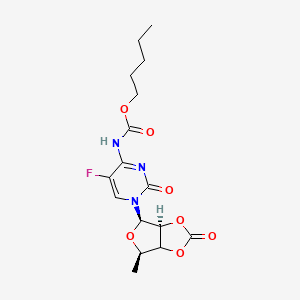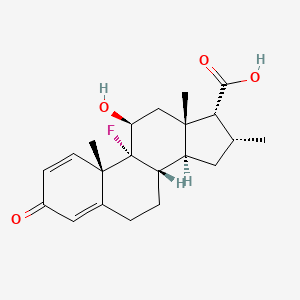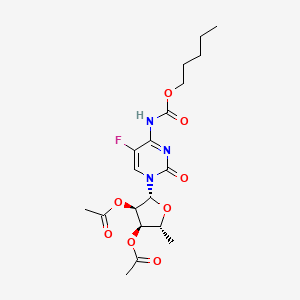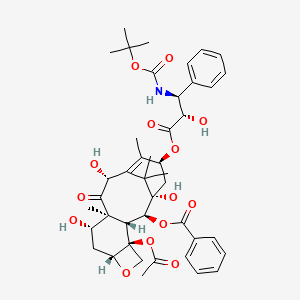
N',N'-Di(desmethyl)azithromycin
説明
“N’,N’-Di(desmethyl)azithromycin” is a metabolite of Azithromycin . It is also known as “3’-N,N-Di(desmethyl)azithromycin” and has the molecular formula C36H68N2O12 . It is used for research purposes .
Synthesis Analysis
While specific synthesis details for “N’,N’-Di(desmethyl)azithromycin” were not found, it is known that azithromycin can be synthesized from desmethyl-azithromycin .Physical and Chemical Properties Analysis
“N’,N’-Di(desmethyl)azithromycin” is a white solid . It has a melting point of >209°C and a predicted boiling point of 817.3±65.0 °C . It is slightly soluble in chloroform and methanol .科学的研究の応用
Metabolite Identification and Distribution : In a study conducted on ball pythons, researchers identified 15 metabolites of Azithromycin, including N',N'-Di(desmethyl)azithromycin. This study contributed to understanding the metabolism and distribution of Azithromycin metabolites in different tissues (Hunter et al., 2003).
Antiviral Activity in COVID-19 Treatment : Azithromycin, due to its antiviral properties, has been considered for treating COVID-19. Although not approved for viral infections, its clinical pharmacology characteristics are significant for planning clinical trials (Damle et al., 2020).
Role in Cystic Fibrosis and Mycobacterial Infection : A study revealed that long-term use of Azithromycin might predispose cystic fibrosis patients to mycobacterial infection by blocking autophagosome clearance (Renna et al., 2011).
Antimicrobial and Pharmacokinetic Properties : Azithromycin exhibits antimicrobial activity against a range of pathogens, including Gram-negative bacteria. Its pharmacokinetic properties allow effective tissue concentrations and a long half-life, making it a potent antibiotic (Peters et al., 1992).
Inhibitory Effects on Viral Replication : Azithromycin shows inhibitory effects on the replication of various viruses, including rhinovirus, influenza A, and coronaviruses. Its anti-inflammatory properties are also highlighted, which can be crucial in severe viral infections like COVID-19 (Oliver & Hinks, 2020).
Upregulation of Antiviral Responses Against Zika Virus : Azithromycin upregulates host type I and III interferons and their downstream genes in response to Zika virus infection, suggesting its potential as a broad antiviral agent (Li et al., 2019).
Periodontal Treatment Applications : Azithromycin is effective against common periodontopathogens and has immune-modulating/anti-inflammatory effects. It shows promise in the treatment of advanced periodontal diseases (Hirsch et al., 2012).
Detection Methods for Azithromycin : New methods have been developed for the detection of Azithromycin in cells and tablets, emphasizing the importance of monitoring its use and guiding pharmacy practices (Guo et al., 2021).
Synthesis and Antimicrobial Activities of Azithromycin Metal Complexes : Research on azithromycin metal complexes shows potential antimicrobial activities against various bacterial strains and fungi (SaeedArayne et al., 2014).
Anti-Inflammatory Effects in Cystic Fibrosis Airway Epithelial Cells : Azithromycin has been shown to reduce IL-8 mRNA and protein expression in cystic fibrosis cells, suggesting its potential for anti-inflammatory applications (Cigana et al., 2006).
作用機序
Target of Action
N’,N’-Di(desmethyl)azithromycin, a derivative of azithromycin, primarily targets keratin-18 (KRT18) and α/β-tubulin . These proteins play crucial roles in maintaining the structural integrity of cells and are involved in various cellular processes, including cell division and intracellular transport .
Mode of Action
N’,N’-Di(desmethyl)azithromycin interacts with its targets by binding to them, which disrupts their normal functions. Specifically, the treatment of cells with this compound disrupts intracellular KRT18 dynamics . Additionally, it suppresses intracellular lysosomal trafficking along the microtubules, thereby blocking autophagic flux .
Biochemical Pathways
The primary biochemical pathway affected by N’,N’-Di(desmethyl)azithromycin is autophagy , a lysosome-dependent system that degrades cellular components . Autophagy plays a significant role in maintaining cellular homeostasis by removing or recycling amino acids and degrading damaged organelles . By inhibiting autophagy, N’,N’-Di(desmethyl)azithromycin can influence various aspects of cell biology, including tumour development and resistance to chemotherapeutics .
Pharmacokinetics
The pharmacokinetics of N’,N’-Di(desmethyl)azithromycin involves its absorption, distribution, metabolism, and excretion (ADME). Specifically, 0.1% and 7.6% of an azithromycin dose are excreted as N’,N’-Di(desmethyl)azithromycin in urine and feces, respectively, during a day . Additionally, 2.9% of the dose undergoes biliary excretion .
Result of Action
The molecular and cellular effects of N’,N’-Di(desmethyl)azithromycin’s action primarily involve the inhibition of autophagy. This results in the suppression of tumour growth, as demonstrated in a xenografted mice model . By directly interacting with cytoskeletal proteins and perturbing their dynamics, N’,N’-Di(desmethyl)azithromycin acts as a potent autophagy inhibitor for cancer treatment .
Safety and Hazards
生化学分析
Biochemical Properties
N’,N’-Di(desmethyl)azithromycin interacts with various biomolecules in the body. For instance, it has been found to bind to proteins such as keratin-18 and α/β-tubulin . These interactions disrupt intracellular dynamics, leading to the inhibition of autophagy .
Cellular Effects
N’,N’-Di(desmethyl)azithromycin has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting autophagy, a process that plays an important role in tumor cell growth and survival . It also suppresses intracellular lysosomal trafficking along the microtubules, blocking autophagic flux .
Molecular Mechanism
The molecular mechanism of N’,N’-Di(desmethyl)azithromycin involves direct interactions with cytoskeletal proteins, perturbing their dynamics . This leads to the disruption of intracellular dynamics and the inhibition of autophagy .
Temporal Effects in Laboratory Settings
It has been observed that oral administration of Azithromycin, from which N’,N’-Di(desmethyl)azithromycin is derived, can suppress tumor growth while inhibiting autophagy in tumor tissue .
Dosage Effects in Animal Models
The effects of N’,N’-Di(desmethyl)azithromycin at different dosages in animal models have not been extensively studied. It is known that Azithromycin, the parent compound, can suppress tumor growth in xenografted mice models .
Metabolic Pathways
It is known that Azithromycin, the parent compound, can affect various metabolic processes, including protein degradation and the removal or recycling of amino acids .
Transport and Distribution
It is known that Azithromycin, the parent compound, can affect intracellular lysosomal trafficking along the microtubules .
Subcellular Localization
It is known that Azithromycin, the parent compound, can affect intracellular dynamics and inhibit autophagy .
特性
IUPAC Name |
(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-amino-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H68N2O12/c1-13-25-36(10,44)29(40)22(6)38(11)17-18(2)15-34(8,43)31(50-33-27(39)24(37)14-19(3)46-33)20(4)28(21(5)32(42)48-25)49-26-16-35(9,45-12)30(41)23(7)47-26/h18-31,33,39-41,43-44H,13-17,37H2,1-12H3/t18-,19-,20+,21-,22-,23+,24+,25-,26+,27-,28+,29-,30+,31-,33+,34-,35-,36-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDDIDGPAIGEHC-GGNUPITBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N)O)(C)O)C)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N)O)(C)O)C)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H68N2O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
720.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
612069-27-9 | |
| Record name | N',N'-Di(desmethyl)azithromycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612069279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N',N'-DI(DESMETHYL)AZITHROMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08RJ9G244H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


